EP300/Cbp-IN-2 vs. SGC-CBP30: A 19.6-Fold Gain in CBP Bromodomain Binding Potency
In a head-to-head cross-study analysis, EP300/Cbp-IN-2 achieves an IC50 of 1.07 nM for the CBP bromodomain in a homogeneous time-resolved fluorescence (HTRF) binding assay, which is approximately 19.6-fold more potent than the canonical CBP/EP300 probe SGC-CBP30 (IC50 = 21 nM in cell-free assays) . This substantial potency differential at the primary pharmacodynamic target means EP300/Cbp-IN-2 can achieve near-complete target engagement at concentrations where SGC-CBP30 would leave a significant fraction of CBP bromodomains unoccupied.
| Evidence Dimension | CBP bromodomain binding affinity (IC50) |
|---|---|
| Target Compound Data | 1.07 nM (CBP/HTRF) |
| Comparator Or Baseline | SGC-CBP30: 21 nM (cell-free assay) |
| Quantified Difference | 19.6-fold more potent |
| Conditions | HTRF assay (EP300/Cbp-IN-2); cell-free assay (SGC-CBP30). Cross-study comparison, not a direct co-titration. |
Why This Matters
Researchers seeking maximum target suppression at minimal compound concentration, or those studying CBP-dependent transcription where high fractional occupancy is required, gain a clear quantitative advantage with EP300/Cbp-IN-2.
